molecular formula C18H20N6O3 B14102282 7-[(2E)-but-2-en-1-yl]-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[(2E)-but-2-en-1-yl]-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14102282
M. Wt: 368.4 g/mol
InChI Key: SCJMUXRACYFKBP-KEKNQWTQSA-N
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Description

The compound 7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The initial steps often include the formation of the purine core, followed by the introduction of the but-2-en-1-yl and 2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl groups. Common reagents used in these steps include various alkylating agents, hydrazines, and aldehydes. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated purine derivatives.

Scientific Research Applications

7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s purine core makes it a candidate for studying nucleotide analogs and their interactions with enzymes.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism or signaling pathways. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: A purine alkaloid found in chocolate.

    Adenine: A nucleotide base found in DNA and RNA.

Uniqueness

What sets 7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

7-[(E)-but-2-enyl]-8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H20N6O3/c1-4-5-10-24-14-15(23(3)18(27)20-16(14)26)19-17(24)22-21-11(2)12-8-6-7-9-13(12)25/h4-9,25H,10H2,1-3H3,(H,19,22)(H,20,26,27)/b5-4+,21-11-

InChI Key

SCJMUXRACYFKBP-KEKNQWTQSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N/N=C(/C)\C3=CC=CC=C3O)N(C(=O)NC2=O)C

Canonical SMILES

CC=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C

Origin of Product

United States

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